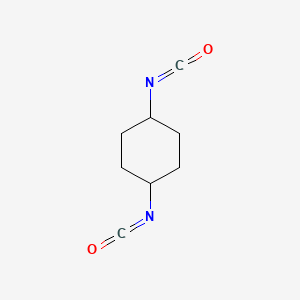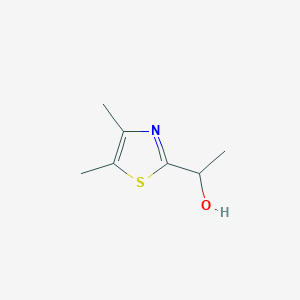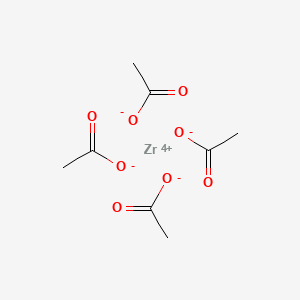
2-Deoxy-scyllo-inosamine
Overview
Description
2-Deoxy-scyllo-inosamine is a chemical compound with the molecular formula C6H13NO4. It is a derivative of inositol, specifically a deoxy form where one hydroxyl group is replaced by an amino group. This compound is significant in the biosynthesis of aminoglycoside antibiotics, such as kanamycin, neomycin, and butirosin .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Deoxy-scyllo-inosamine can be synthesized through enzymatic reactions. One common method involves the use of 2-deoxy-scyllo-inosose synthase, which catalyzes the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose. This intermediate is then converted to this compound through further enzymatic reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of metabolically engineered microorganisms. For example, recombinant strains of Bacillus subtilis have been developed to enhance the biosynthesis of 2-deoxy-scyllo-inosose, which can then be converted to this compound .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-scyllo-inosamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction typically involves the use of oxidizing agents such as NAD+.
Reduction: Reducing agents like NADH are used in these reactions.
Substitution: Amino groups can be substituted with other functional groups using appropriate reagents.
Major Products Formed
The major products formed from these reactions include 2-deoxy-scyllo-inosose and other derivatives that are intermediates in the biosynthesis of aminoglycoside antibiotics .
Scientific Research Applications
2-Deoxy-scyllo-inosamine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It plays a crucial role in the biosynthesis of aminoglycoside antibiotics, which are important for their antibacterial properties.
Medicine: Aminoglycoside antibiotics derived from this compound are used to treat various bacterial infections.
Industry: It is used in the production of sustainable biomaterials and aromatic compounds
Mechanism of Action
The mechanism of action of 2-deoxy-scyllo-inosamine involves its role as an intermediate in the biosynthesis of aminoglycoside antibiotics. These antibiotics exert their effects by binding to bacterial ribosomal RNA, inhibiting protein synthesis and ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Deoxy-scyllo-inosose
- 2-Deoxystreptamine
- Kanamycin
- Neomycin
- Butirosin
Uniqueness
2-Deoxy-scyllo-inosamine is unique due to its specific role in the biosynthesis of aminoglycoside antibiotics. Unlike its similar compounds, it serves as a key intermediate that undergoes further modifications to produce potent antibacterial agents .
Properties
IUPAC Name |
(1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQNRSUOYNMXDL-KGJVWPDLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1O)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30992803 | |
| Record name | 5-Aminocyclohexane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76188-89-1, 72075-06-0, 75419-36-2 | |
| Record name | myo-Inositol, 1-amino-1,2-dideoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76188-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Deoxy-scyllo-inosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072075060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2,3-dideoxyinositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075419362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminocyclohexane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-fluorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3429552.png)
![Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate](/img/structure/B3429556.png)










